REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3]C.[CH3:5][CH:6]=[CH:7][CH3:8].[CH2:9]=[C:10]([CH3:12])[CH3:11]>>[CH2:1]=[CH:2][CH3:3].[CH3:5][CH:6]=[CH:7][CH2:8][CH3:9].[CH3:9][C:10](=[CH:12][CH3:1])[CH3:11]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC
|
Name
|
|
Type
|
product
|
Smiles
|
CC=CCC
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3]C.[CH3:5][CH:6]=[CH:7][CH3:8].[CH2:9]=[C:10]([CH3:12])[CH3:11]>>[CH2:1]=[CH:2][CH3:3].[CH3:5][CH:6]=[CH:7][CH2:8][CH3:9].[CH3:9][C:10](=[CH:12][CH3:1])[CH3:11]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC
|
Name
|
|
Type
|
product
|
Smiles
|
CC=CCC
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3]C.[CH3:5][CH:6]=[CH:7][CH3:8].[CH2:9]=[C:10]([CH3:12])[CH3:11]>>[CH2:1]=[CH:2][CH3:3].[CH3:5][CH:6]=[CH:7][CH2:8][CH3:9].[CH3:9][C:10](=[CH:12][CH3:1])[CH3:11]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC
|
Name
|
|
Type
|
product
|
Smiles
|
CC=CCC
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |